molecular formula C8H14ClN5 B1339983 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine CAS No. 287476-17-9

2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine

Cat. No. B1339983
CAS RN: 287476-17-9
M. Wt: 216.68 g/mol
InChI Key: MXWJVTOOROXGIU-DETAZLGJSA-N
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Description

2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine (CEIPAT) is a heterocyclic compound belonging to the triazine family. It is an important intermediate in the synthesis of numerous compounds, including pharmaceuticals and agrochemicals. CEIPAT has been extensively studied due to its wide range of applications and its potential as a synthetic precursor.

Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Triazines, including the specified compound, play a significant role in medicinal chemistry due to their presence in a wide range of heterocyclic compounds. Their biological activities have been extensively explored, showing promise as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. The triazine nucleus is considered a core moiety for future drug development, highlighting its vast potential in pharmacology (Verma, Sinha, & Bansal, 2019).

Antitumor Activities and Derivatives

Research on 1,2,3-triazines and their benzo- and heterofused derivatives has demonstrated a broad spectrum of antitumor activities. These compounds, due to their efficacy and simple synthesis, hold great potential as scaffolds for developing antitumor compounds (Cascioferro et al., 2017).

Eco-friendly Synthesis and Environmental Applications

The eco-friendly synthesis of 1,2,4-triazine derivatives has been explored, indicating the environmental significance of triazines. This research reflects the ongoing interest in triazines within the scientific community, especially regarding their synthesis and applications in addressing environmental concerns (Rani & Kumari, 2020).

Mesogens and Liquid Crystal Applications

Triazine-based mesogens, particularly those incorporating the 1,3,5-triazine core, have been investigated for their potential in organo-electronic applications. The structural modifications and resulting properties of these mesogens underscore their relevance in the development of liquid crystal displays and other technologies (Devadiga & Ahipa, 2019).

Triazine Analogs in Anticancer Research

The exploration of 1,3,5-triazine analogs for anticancer drug development highlights the compound's significance in creating novel therapeutic agents. These analogs have shown potent activities against various cancer cell lines, indicating their potential as clinical candidates for future anticancer formulations (Kumar et al., 2019).

properties

IUPAC Name

6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-di(15N)amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWJVTOOROXGIU-DETAZLGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[15NH]C1=NC(=NC(=N1)Cl)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583908
Record name 6-Chloro-N~2~-ethyl-N~4~-(propan-2-yl)-1,3,5-triazine-2,4-(2-~15~N)diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

287476-17-9
Record name 6-Chloro-N~2~-ethyl-N~4~-(propan-2-yl)-1,3,5-triazine-2,4-(2-~15~N)diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In stage (b) the 2,4-dichloro-6-isopropylamino-s-triazine obtained in stage (a), ethylamine and sodium hydroxide, are reacted to produce 2-chloro-4-ethylamino-6-isopropylamino-s-triazine according to the scheme: ##STR4##
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Synthesis routes and methods II

Procedure details

This test is carried out as in Example 3, feeding to the inlet end of the reactor 1317 Kg/hour of a solution containing 14% by weight of cyanuric chloride in acetone and 492 Kg/hour of an aqueous solution containing 12% by weight of isopropylamine and 8.12% by weight of sodium hydroxide. The inlet temperature of stage (a) is 18° C. and the outlet temperature is 55° C. Stage (b) is carried out under isothermal conditions with a temperature of 55° C. and for this purpose the corresponding part of the reactor is provided with heat exchange means. To the input of stage (b) there is fed 375 Kg/hour of an aqueous solution containing 12% by weight of monoethylamine and 10.64% by weight of sodium hydroxide. The reaction products are recovered at the outlet end of the reactor. The conversion of cyanuric chloride is 99% and the 2-chloro-4-ethylamino-6-isopropylamino-s-triazine thus obtained has a purity of 99%.
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Synthesis routes and methods III

Procedure details

To the solution of 2,4-dichloro-6-isopropylamino-s-triazine in toluene remaining in the reactor are added, under strong agitation, about 915 g of an aqueous solution containing 50% by weight of ethylamine (10.15 moles) and about 1353 g of an aqueous solution containing 30% by weight of sodium hydroxide (10.15 moles). The said solutions are added in the same manner as in the first reaction step. During the second addition the temperature rises from 25° to 50° C. and the final pH is equal to 11-12. The dense suspension thus obtained is divided into two parts as quickly as possible. One part (A) is submitted to distillation to remove the toluene in the form of an azeotropic toluene-water mixture, by operating at 85°-100° C. To the distillation residue are added 3,700 ml of water and the suspension thus obtained is filtered at 60° C. The filtered solid is washed until the sodium chloride has been removed completely. After drying for ten hours in an oven at 100° C., 2-chloro-4-ethylamino-6-isopropylamino-s-triazine is obtained with a yield of the order of 96%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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